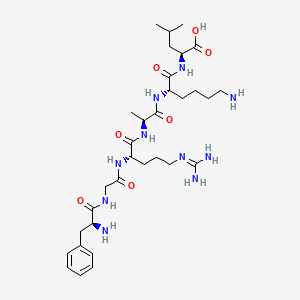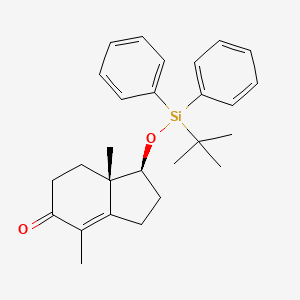
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one is a complex organic compound with significant applications in synthetic chemistry. This compound is characterized by its unique structure, which includes a silyloxy group, a tetrahydroindenone core, and multiple methyl groups. Its stereochemistry is defined by the (1S,7aS) configuration, which plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one typically involves multiple steps:
-
Formation of the Tetrahydroindenone Core: : The initial step involves the construction of the tetrahydroindenone core through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is usually carried out under thermal conditions or using a Lewis acid catalyst to enhance the reaction rate and selectivity.
-
Introduction of the Silyloxy Group: : The silyloxy group is introduced via a silylation reaction. This step involves the reaction of the hydroxyl group on the tetrahydroindenone core with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is typically conducted at room temperature under an inert atmosphere to prevent moisture interference.
-
Stereoselective Methylation: : The final step involves the stereoselective introduction of the methyl groups. This can be achieved through a variety of methods, including the use of chiral auxiliaries or catalysts to ensure the desired (1S,7aS) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1S,7aS)-1-(tert-Butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-on durchläuft verschiedene chemische Reaktionen, darunter:
-
Oxidation: : Die Verbindung kann mit Reagenzien wie Chromtrioxid oder Kaliumpermanganat oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
-
Reduktion: : Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Carbonylgruppen zu Alkoholen zu reduzieren.
Häufige Reagenzien und Bedingungen
Oxidation: Chromtrioxid in Essigsäure, Kaliumpermanganat in Wasser.
Reduktion: Lithiumaluminiumhydrid in Ether, Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Alkoxide oder Amine in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Ketonen, Carbonsäuren oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von Silylethern oder Aminen.
Wissenschaftliche Forschungsanwendungen
(1S,7aS)-1-(tert-Butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
-
Chemie: : Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet, insbesondere bei der Entwicklung von Arzneimitteln und Pflanzenschutzmitteln.
-
Biologie: : Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich seiner Auswirkungen auf die Enzymfunktion und zelluläre Prozesse.
-
Medizin: : Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Verwendung als Vorläufer bei der Synthese von Arzneimittelkandidaten.
-
Industrie: : Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von (1S,7aS)-1-(tert-Butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-on hängt von seiner spezifischen Anwendung ab. Im Allgemeinen interagiert die Verbindung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren und moduliert deren Aktivität. Die Silyloxygruppe und die Stereochemie der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und Selektivität.
Wissenschaftliche Forschungsanwendungen
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
-
Medicine: : Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
-
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The silyloxy group and the stereochemistry of the compound play crucial roles in its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1S,7aS)-1-(tert-Butyldimethylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-on: Ähnliche Struktur, aber mit einer Dimethylsilylgruppe anstelle einer Diphenylsilylgruppe.
(1S,7aS)-1-(tert-Butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-ol: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle eines Ketons.
Einzigartigkeit
Die Einzigartigkeit von (1S,7aS)-1-(tert-Butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-on liegt in seiner spezifischen Stereochemie und dem Vorhandensein der Diphenylsilylgruppe. Diese Merkmale tragen zu seiner unterschiedlichen Reaktivität und Anwendungen in verschiedenen Bereichen bei.
Eigenschaften
Molekularformel |
C27H34O2Si |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(1S,7aS)-1-[tert-butyl(diphenyl)silyl]oxy-4,7a-dimethyl-2,3,6,7-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C27H34O2Si/c1-20-23-16-17-25(27(23,5)19-18-24(20)28)29-30(26(2,3)4,21-12-8-6-9-13-21)22-14-10-7-11-15-22/h6-15,25H,16-19H2,1-5H3/t25-,27-/m0/s1 |
InChI-Schlüssel |
JSPJXXGWRUQMIG-BDYUSTAISA-N |
Isomerische SMILES |
CC1=C2CC[C@@H]([C@]2(CCC1=O)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Kanonische SMILES |
CC1=C2CCC(C2(CCC1=O)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


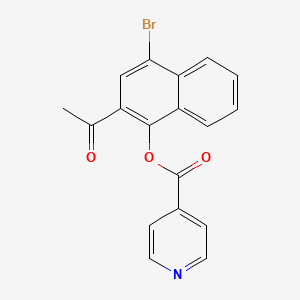
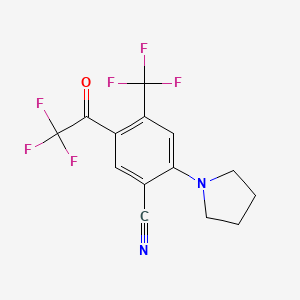
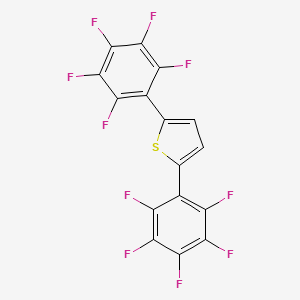
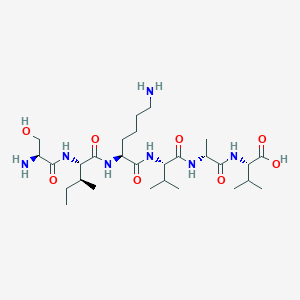
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)

![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)

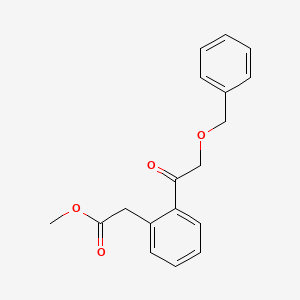
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)


